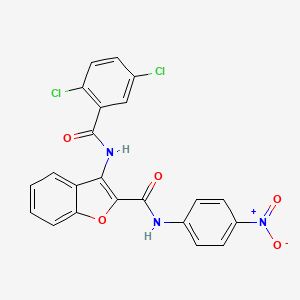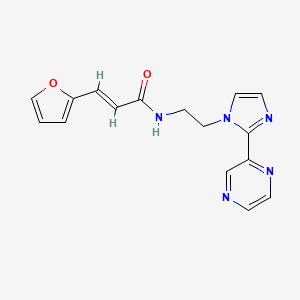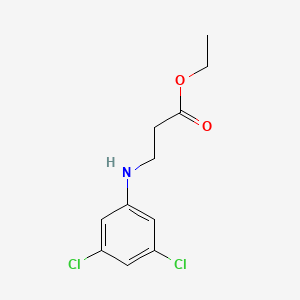![molecular formula C27H28O4S B2507876 4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 331461-19-9](/img/structure/B2507876.png)
4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate
Overview
Description
The compound "4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate" is a chemical entity that appears to be related to various sulfonate compounds and derivatives that have been synthesized and studied for different applications, including bioactivity studies, polymerization processes, and molecular structure analyses. The compound itself is not directly mentioned in the provided papers, but the papers do discuss related sulfonate compounds and their properties.
Synthesis Analysis
The synthesis of related sulfonate compounds involves various starting materials and reagents. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Similarly, the preparation of iron(III) 2,4,6-trimethylbenzenesulfonate was achieved from the reaction of Fe(OH)3·xH2O and three molar equivalents of 2,4,6-trimethylbenzenesulfonic acid . These examples provide insight into the types of reactions and conditions that may be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of sulfonate compounds has been determined using various techniques such as X-ray diffraction. For example, the crystal structure of (4R)-(-)-1-(2,4,6-trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone was elucidated, revealing the conformation of the 2,4,6-trimethylbenzenesulfonyl groups in an anti-position relative to the tert-butyl group . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the potential reactivity and interactions of the compound of interest.
Chemical Reactions Analysis
Sulfonate compounds can participate in various chemical reactions. The derivatizing agent 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . This demonstrates the reactivity of sulfonate compounds with amines, which could be relevant when considering the chemical reactions of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonate compounds are influenced by their molecular structure. For instance, the salts of 4-(2,4,6-triphenylpyridinium-1-yl)-phenolate with selected sulfonic acids showed a large negative solvatochromic effect, indicating their interaction with solvents . The high conductivity of polypyrrole and poly(3,4-ethylenedioxythiophene) films prepared using iron(III) 2,4,6-trimethylbenzenesulfonate as an oxidant highlights the potential of sulfonate compounds in electronic applications . These properties are essential for understanding the behavior of the compound in different environments and for potential applications.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on hydroxylation of aromatic hydrocarbons, including compounds with structural similarities to 4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate, has been conducted to understand their metabolic pathways in biological systems. For example, the study by Bakke and Scheline (1970) explored the hydroxylation of various aromatic hydrocarbons, including derivatives of isopropylphenol, highlighting the metabolic transformation and potential synthesis pathways of similar compounds Bakke & Scheline, 1970.
Antifungal and Phytopathogenic Activities
Isopropylmethylphenyl benzenesulfonate derivatives have been synthesized and tested for their antifungal activities against various phytopathogenic fungi. The research by Choi et al. (2010) indicates the potential of these compounds in developing antifungal agents, which may extend to derivatives like this compound Choi, Nam, & Kim, 2010.
Materials Science Applications
The vapour-phase polymerization using iron(III) 2,4,6-trimethylbenzenesulfonate to prepare conducting polymers indicates the utility of similar sulfonate compounds in materials science. Subramanian et al. (2009) demonstrated the synthesis of highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films, suggesting applications in electronic materials and coatings Subramanian et al., 2009.
Catalysis and Chemical Transformations
Research into water-soluble (phenoxy)imine palladium(II) complexes, as reported by Akiri and Ojwach (2021), explores the catalytic capabilities of similar compounds in chemical transformations such as methoxycarbonylation. This study indicates the potential role of sulfonate derivatives in catalysis and organic transformations Akiri & Ojwach, 2021.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with multiple targets, contributing to its potential therapeutic effects.
Mode of Action
This can result in a variety of changes within the cell, depending on the specific target and the nature of the interaction .
Biochemical Pathways
For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water, suggesting that the bioavailability of our compound may also be affected by its stability in aqueous environments .
Result of Action
These could include changes in gene expression, protein activity, cellular signaling, and more .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability, its ability to interact with its targets, and its overall effectiveness. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to our compound, is known to be influenced by pH . Therefore, the action of our compound may also be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, it may interact with enzymes involved in the synthesis of specific proteins, altering their activity and leading to changes in cellular functions .
Cellular Effects
The effects of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent alterations in biochemical pathways. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it can lead to toxic or adverse effects, including cellular damage or dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound may affect the synthesis and degradation of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, as it may accumulate in specific tissues or organs .
Subcellular Localization
The subcellular localization of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl 2,4,6-trimethylbenzenesulfonate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy .
properties
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4S/c1-18(2)23-9-6-22(7-10-23)8-15-26(28)24-11-13-25(14-12-24)31-32(29,30)27-20(4)16-19(3)17-21(27)5/h6-18H,1-5H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSTUOCBMDMHG-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)




![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)
![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)